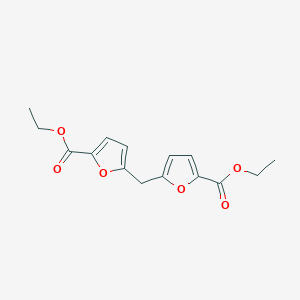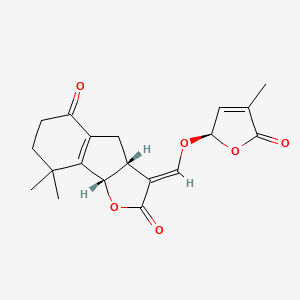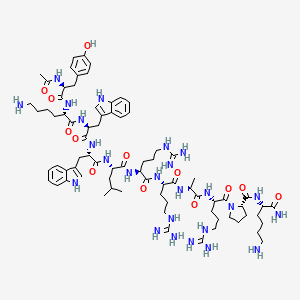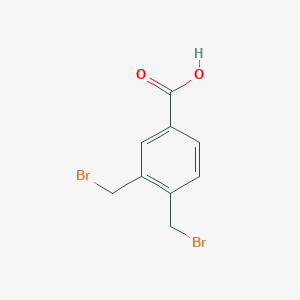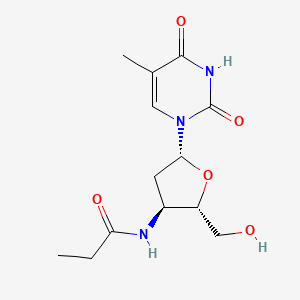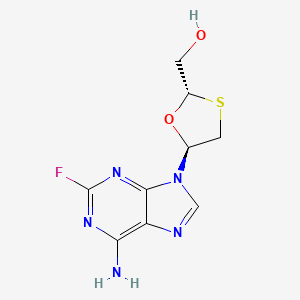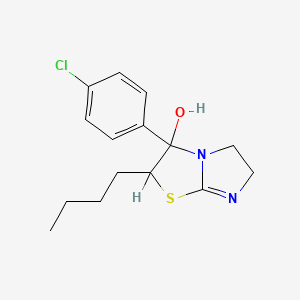
2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol is a complex organic compound that belongs to the class of imidazothiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate amines and aldehydes.
Thiazole ring formation: This step often involves the cyclization of thioamides with α-halo ketones.
Substitution reactions: Introduction of the butyl and chlorophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction temperatures and pressures.
- Implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the imidazole or thiazole rings.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyl-3-(4-fluorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol
- 2-Butyl-3-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol
Uniqueness
2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
26847-27-8 |
|---|---|
Fórmula molecular |
C15H19ClN2OS |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
2-butyl-3-(4-chlorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol |
InChI |
InChI=1S/C15H19ClN2OS/c1-2-3-4-13-15(19,11-5-7-12(16)8-6-11)18-10-9-17-14(18)20-13/h5-8,13,19H,2-4,9-10H2,1H3 |
Clave InChI |
OFULIMNERCHOMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(N2CCN=C2S1)(C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





